1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine” is a type of alkylaminophenol . It is also known as N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine . The IUPAC name is N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine .
Synthesis Analysis
The synthesis of alkylaminophenols, including “this compound”, is often achieved through the Petasis reaction . This reaction involves the use of aldehyde, amine, and boronic acid . The mild reaction conditions make it a preferred method for many applications .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Safety and Hazards
The compound “1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine” is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine involves the reaction of 2-bromo-1-phenyl-ethanone with pyrrolidine followed by reduction of the resulting ketone with sodium borohydride. The resulting amine is then reacted with 2-bromo-benzaldehyde to yield the final product.", "Starting Materials": [ "2-bromo-1-phenyl-ethanone", "pyrrolidine", "sodium borohydride", "2-bromo-benzaldehyde" ], "Reaction": [ "Step 1: React 2-bromo-1-phenyl-ethanone with pyrrolidine in ethanol to yield 2-(pyrrolidin-3-yl)-1-phenylethanone.", "Step 2: Reduce 2-(pyrrolidin-3-yl)-1-phenylethanone with sodium borohydride in methanol to yield 1-(2-phenylethyl)pyrrolidine.", "Step 3: React 1-(2-phenylethyl)pyrrolidine with 2-bromo-benzaldehyde in ethanol to yield 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine." ] } | |
CAS RN |
1782497-02-2 |
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.